Regulatory Identity and Traceability: EP Impurity F vs. Non-Pharmacopeial Analogs
Papaverine EP Impurity F (CAS 139-76-4) is an official impurity listed in the European Pharmacopoeia (EP) for Papaverine Hydrochloride [1]. This formal designation provides a defined regulatory identity and pathway for traceability to primary pharmacopeial standards, which is absent for non-EP analogs or general research-grade chemicals of similar structure. Procurement of an EP-designated standard ensures immediate acceptance in regulatory filings without additional justification [2].
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Listed as Papaverine EP Impurity F (European Pharmacopoeia) |
| Comparator Or Baseline | Non-Pharmacopeial Analog (e.g., structurally similar amide without EP listing) |
| Quantified Difference | Not applicable; this is a qualitative, categorical difference. |
| Conditions | Regulatory framework for drug master files (DMF) and ANDA/NDA submissions |
Why This Matters
This designation eliminates the regulatory risk and added burden of proof associated with using an unlisted chemical for impurity profiling in drug applications.
- [1] Axios Research. Papaverine EP Impurity F. Product Data Sheet. CAS 139-76-4. View Source
- [2] ChemWhat. Papaverine Hydrochloride EP Impurity F. Product Technical Information. CAS 139-76-4. View Source
